molecular formula C28H36N2O9S2 B15105661 Ethyl 1-[4-(4-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}phenoxy)benzenesulfonyl]piperidine-3-carboxylate

Ethyl 1-[4-(4-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}phenoxy)benzenesulfonyl]piperidine-3-carboxylate

Cat. No.: B15105661
M. Wt: 608.7 g/mol
InChI Key: BCXMYBKRMDKWPZ-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(4-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}phenoxy)benzenesulfonyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxycarbonyl, sulfonyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(4-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}phenoxy)benzenesulfonyl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Core: The piperidine core can be synthesized through a series of reactions starting from simple precursors such as piperidine or its derivatives.

    Introduction of the Ethoxycarbonyl Group: This step involves the reaction of the piperidine derivative with ethyl chloroformate under basic conditions to introduce the ethoxycarbonyl group.

    Phenoxy Group Addition: The phenoxy group is introduced through a nucleophilic substitution reaction using a suitable phenol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(4-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}phenoxy)benzenesulfonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to reduce specific functional groups, such as nitro groups, to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and phenols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 1-[4-(4-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}phenoxy)benzenesulfonyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used to study the interactions between different functional groups and biological molecules.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and testing.

    Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(4-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}phenoxy)benzenesulfonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-1-piperidinecarboxylate: This compound shares the piperidine core but lacks the sulfonyl and phenoxy groups.

    Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: Similar in structure but with different substituents, leading to different chemical properties.

Uniqueness

Ethyl 1-[4-(4-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}phenoxy)benzenesulfonyl]piperidine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C28H36N2O9S2

Molecular Weight

608.7 g/mol

IUPAC Name

ethyl 1-[4-[4-(3-ethoxycarbonylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C28H36N2O9S2/c1-3-37-27(31)21-7-5-17-29(19-21)40(33,34)25-13-9-23(10-14-25)39-24-11-15-26(16-12-24)41(35,36)30-18-6-8-22(20-30)28(32)38-4-2/h9-16,21-22H,3-8,17-20H2,1-2H3

InChI Key

BCXMYBKRMDKWPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C(=O)OCC

Origin of Product

United States

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